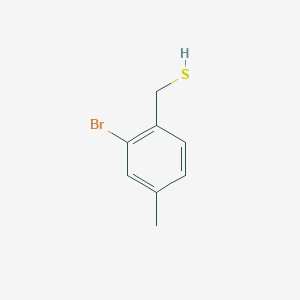
tert-butyl N-(3,3-dimethyl-1-oxobutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate is a synthetic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butyl group, a dimethyl group, and a carbamate functional group, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor, such as (S)-3,3-dimethyl-1-oxobutan-2-yl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indazole-3-carboxamide (ADB-BINACA)
- N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (AB-FUBICA)
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide (ADB-FUBICA)
Uniqueness
(S)-tert-Butyl (3,3-dimethyl-1-oxobutan-2-yl)carbamate is unique due to its specific structural configuration and the presence of the tert-butyl and dimethyl groups
Propiedades
Fórmula molecular |
C11H21NO3 |
|---|---|
Peso molecular |
215.29 g/mol |
Nombre IUPAC |
tert-butyl N-(3,3-dimethyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)8(7-13)12-9(14)15-11(4,5)6/h7-8H,1-6H3,(H,12,14) |
Clave InChI |
VNUGLZHZXINMND-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C=O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


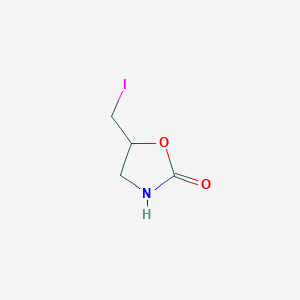
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine](/img/structure/B13628874.png)

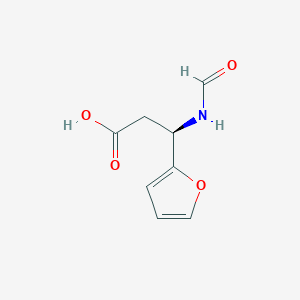

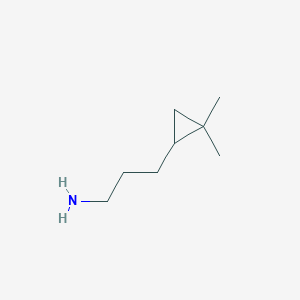
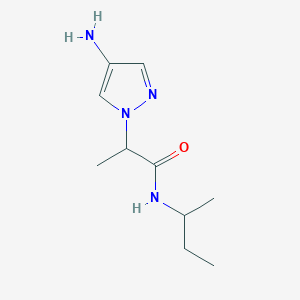

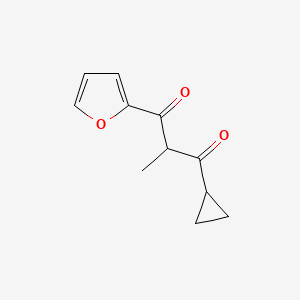
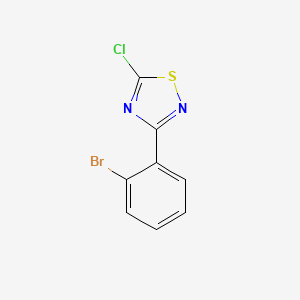
![tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B13628900.png)
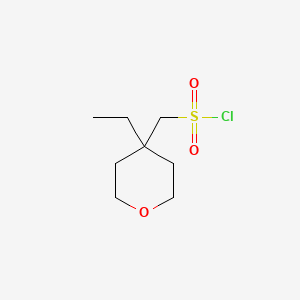
![4-Chloro-8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-triene-1-carboxylic acid](/img/structure/B13628918.png)
